
Nelarabine
Descripción general
Descripción
La nelarabina es un análogo de nucleósido de purina y un agente antineoplásico que se utiliza principalmente en el tratamiento de la leucemia linfoblástica aguda de células T y el linfoma linfoblástico de células T . Es un profármaco del análogo de desoxiguanosina 9-β-arabinofuranosilguanina, que es selectivamente tóxico para los linfoblastos T .
Métodos De Preparación
La nelarabina se puede sintetizar mediante varios métodos. Un método común implica el uso de 2-amino-6-metoxipurina como material de partida. Este compuesto se somete a protección de sililación utilizando hexametil disilazano, seguido de una reacción con 2,3,5-tri-O-bencil-1-cloro-arabinosa en presencia de fluorosulfonato de trimetilsililo como catalizador . El intermedio resultante se desprotege luego utilizando tricloruro de boro para producir nelarabina . Los métodos de producción industrial se centran en optimizar el rendimiento, el costo y las condiciones de reacción para garantizar la escalabilidad y la eficiencia .
Análisis De Reacciones Químicas
La nelarabina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La nelarabina se puede oxidar para formar varios metabolitos.
Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: La nelarabina puede sufrir reacciones de sustitución nucleofílica, particularmente involucrando su anillo de purina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Treatment of Relapsed/Refractory T-ALL and T-LBL
Nelarabine is predominantly used as a salvage therapy for patients with relapsed or refractory T-ALL and T-LBL. Clinical trials have demonstrated its efficacy in achieving complete remission (CR) rates ranging from 23% to 55% in various patient cohorts .
Key Findings:
- A meta-analysis indicated an overall response rate (ORR) of 37.2% for CR and 10.2% for partial remission (PR) among patients treated with this compound .
- A phase 1 study reported a CR rate of 31% among adults treated with escalating doses of this compound .
Combination Therapy
Recent studies have explored the efficacy of this compound in combination with other chemotherapeutic agents such as cyclophosphamide and etoposide. The NECTAR regimen, which combines this compound with these agents, showed promising results:
- In a pilot study involving pediatric patients, the CR rate was reported at 71%, with an overall response rate of 100% .
Case Study 1: Pediatric Patient with R/R T-ALL
A case series involving children with first or second relapse of T-ALL showed response rates of 55% and 27%, respectively, highlighting the potential of this compound in younger populations .
Case Study 2: Adult Patients
In an observational study involving adults receiving this compound as salvage therapy, a total of 36% achieved CR, showcasing its effectiveness even in older demographics who had undergone multiple prior treatments .
Safety Profile
While this compound is effective, it is associated with several adverse effects. The most common include:
- Neutropenia : Reported in up to 37% of patients.
- Thrombocytopenia : Occurring in approximately 26%.
- Neurological Toxicity : Peripheral neuropathy is a notable side effect, with some cases classified as grade ≥3 .
Pharmacokinetics and Dosing
This compound dosing varies by age group:
- Adults : Typically administered at 1500 mg/m² per day on days 1, 3, and 5.
- Pediatrics : Dosing often starts at 650 mg/m² per day for five consecutive days .
Pharmacokinetic studies indicate that higher intracellular concentrations of the active metabolite ara-GTP correlate with improved clinical responses, emphasizing the importance of dose optimization in treatment protocols .
Mecanismo De Acción
La nelarabina es un profármaco que se convierte en su forma activa, 9-β-arabinofuranosilguanina (ara-G), por la adenosina desaminasa . Ara-G luego se fosforila a su forma trifosfato, ara-GTP, que se incorpora al ADN de los blastos leucémicos. Esta incorporación inhibe la síntesis de ADN e induce la apoptosis en los linfoblastos T . La toxicidad selectiva de la nelarabina hacia los linfoblastos T se debe a la mayor expresión de enzimas que convierten la nelarabina en su forma activa en estas células .
Comparación Con Compuestos Similares
La nelarabina es única entre los análogos de nucleósidos de purina debido a su toxicidad selectiva hacia los linfoblastos T. Los compuestos similares incluyen:
Fludarabina: Otro análogo de nucleósido de purina utilizado en el tratamiento de malignidades hematológicas.
Cladribina: Se utiliza en el tratamiento de la leucemia de células peludas y la esclerosis múltiple.
El mecanismo de acción único de la nelarabina y su toxicidad selectiva la convierten en una opción valiosa para el tratamiento de las malignidades de células T .
Actividad Biológica
Nelarabine, a prodrug of 9-D-arabinofuranosylguanine (ara-G), is primarily used in the treatment of relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and lymphoma (T-LBL). Its biological activity is characterized by significant cytotoxic effects on T-lymphoblasts, primarily through the inhibition of DNA synthesis. This article explores the mechanisms, efficacy, safety profiles, and clinical outcomes associated with this compound.
This compound is metabolized into ara-G, which is subsequently phosphorylated to its active triphosphate form (ara-GTP) by deoxycytidine kinase and mitochondrial deoxyguanosine kinase. The accumulation of ara-GTP leads to:
- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis.
- Cell Death : The inhibition of DNA synthesis ultimately results in apoptosis of malignant T-cells .
The unique mechanism of action allows this compound to exhibit higher efficacy in T-ALL compared to B-ALL, attributed to the differential metabolism and accumulation of ara-GTP in T-lymphocytes .
Efficacy in Clinical Trials
This compound has been evaluated in multiple clinical trials, demonstrating variable response rates depending on the patient population and treatment regimen.
Key Findings from Clinical Trials
Study | Population | Dosing Regimen | Complete Remission Rate | Overall Survival Rate |
---|---|---|---|---|
CALGB 19801 | Patients with relapsed T-ALL/LBL | 1500 mg/m² on Days 1, 3, and 5 every 21 days | 26% | 28% at 1 year |
AALL0434 | Newly diagnosed T-ALL patients | Combined with ABFM regimen | 88.2% with this compound vs. 82.1% without | Not specified |
NECTAR Study | R/R T-ALL/LBL patients | Combination with cyclophosphamide and etoposide | 71% in children; 100% overall response rate | Not specified |
The data indicates that this compound can achieve a complete remission (CR) rate between 15% to 36% in patients with relapsed or refractory T-ALL . In newly diagnosed cases, its addition to standard regimens has shown improved disease-free survival (DFS) without increasing toxicity .
Safety Profile
While this compound is generally well tolerated, it does carry a risk of significant adverse effects:
- Hematological Toxicities : Grade 3 or 4 neutropenia and thrombocytopenia are common .
- Neurological Toxicities : Patients may experience Guillain-Barré syndrome, peripheral neuropathy, and altered consciousness .
In a study involving combination therapy, the incidence of neurotoxicity was comparable across treatment arms, indicating that while risks exist, they are manageable within clinical settings .
Case Studies
Several case studies have provided insights into the real-world application of this compound:
- Case Series in Adults : A cohort of five adults with R/R T-ALL/LBL treated with this compound exhibited a CR in three patients, highlighting its potential even in older populations .
- Pediatric Study : In a pilot study involving children aged 2 to 19 years, the combination therapy with this compound yielded an impressive overall response rate of 100% , underscoring its effectiveness in younger patients .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHTZMRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046842 | |
Record name | Nelarabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble to soluble in water, 1.39e+01 g/L | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood. | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121032-29-9 | |
Record name | Nelarabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121032-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelarabine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelarabine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nelarabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NELARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-217 °C (with decomposition), 209 - 217 °C (decomposition) | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nelarabine is a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G). [ [] ] It is rapidly converted to ara-G by adenosine deaminase (ADA) and subsequently phosphorylated intracellularly to its active form, ara-G triphosphate (ara-GTP). [ [, , , ] ] Ara-GTP competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [ [, , ] ]
A: Studies demonstrate that T-cells exhibit greater sensitivity to this compound compared to B-cells. [ [, ] ] This selectivity arises from a higher accumulation and prolonged retention of ara-GTP within T-cells. [ [, ] ]
ANone: The provided research papers primarily focus on clinical and pharmacological aspects of this compound and do not delve into detailed spectroscopic characterization.
ANone: The provided research predominantly focuses on the clinical application of this compound as a therapeutic agent. Information concerning material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, and structure-activity relationship studies are not extensively discussed in these papers.
A: While specific stability data under different conditions are not extensively elaborated in the provided papers, one study mentions that ara-G, the active metabolite of this compound, exhibits slow elimination from leukemia cells (median, >24 hours). [ [] ] This suggests a certain degree of intracellular stability.
ANone: The provided research articles primarily concentrate on clinical trials and efficacy of this compound, and do not provide detailed insights into SHE regulations specifically.
A: this compound undergoes rapid demethylation by ADA to form ara-G. [ [, ] ] Subsequently, ara-G is hydrolyzed to guanine. [ [] ] A smaller fraction of this compound is hydrolyzed to methylguanine, which is then demethylated to guanine. Guanine is further metabolized to xanthine and ultimately uric acid. [ [] ] Renal elimination plays a minor role in this compound clearance, accounting for only 5-10% and 20-30% of the administered dose for this compound and ara-G, respectively. [ [] ]
A: Research indicates that the clearance of ara-G is higher in children compared to adults (0.312 vs. 0.213 L × h−1 × kg−1, respectively). [ [] ] Consequently, the half-life of ara-G is shorter in children than in adults (2.1 hours vs. 3.0 hours, respectively). [ [] ]
A: Yes, studies have revealed a positive correlation between intracellular ara-GTP concentrations and clinical response to this compound. [ [, ] ] Patients who exhibited a response to this compound therapy tended to have significantly higher intracellular ara-GTP levels compared to non-responders. [ [, ] ]
A: Clinical trials have demonstrated promising results for this compound in treating relapsed or refractory T-ALL/LLy, achieving complete remission (CR) rates ranging from 13% to 23% in pediatric patients and 18% to 21% in adult patients. [ [, ] ] The Children's Oncology Group (COG) AALL0434 trial revealed that the addition of this compound to the standard ABFM regimen significantly improved the 5-year disease-free survival (DFS) rate in newly diagnosed T-ALL patients. [ [] ]
A: Research suggests that changes in the expression of genes involved in this compound's intracellular activation, inhibition of apoptosis, and activation of the Akt signaling pathway might contribute to acquired resistance. [ [] ] For instance, increased expression of the SAMHD1 gene, encoding a deoxynucleoside triphosphate triphosphohydrolase, has been linked to this compound resistance. [ [] ]
A: The most common dose-limiting toxicity associated with this compound is neurotoxicity, manifesting as peripheral neuropathy, somnolence, seizures, dizziness, confusion, and ataxia. [ [, , , , , ] ] The incidence and severity of neurotoxicity appear to be dose-dependent. [ [, ] ] Other adverse effects include myelosuppression (neutropenia, anemia, and thrombocytopenia), hepatotoxicity (elevated liver enzymes), and gastrointestinal disturbances. [ [, , ] ]
ANone: The provided research primarily centers on the clinical evaluation and application of this compound. Information pertaining to specific drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context is not extensively addressed within these papers.
A: The US Food and Drug Administration (FDA) granted accelerated approval for this compound in October 2005 for treating patients with relapsed or refractory T-ALL/T-LBL after at least two prior treatment regimens. [ [] ] The FDA recently granted full approval in March 2023 for the treatment of T-ALL. [ [] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.